molecular formula C17H19NO4 B4890494 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline

1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline

Cat. No. B4890494
M. Wt: 301.34 g/mol
InChI Key: HEBHESDCPXSAMD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline, also known as HMBP, is a prodrug of the amino acid L-proline. It is a compound that has been studied for its potential use in various scientific research applications, particularly in the field of biochemistry and physiology. In

Mechanism of Action

The exact mechanism of action of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can have various biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, as mentioned earlier. It has also been shown to induce apoptosis in cancer cells. In addition, studies have suggested that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to have various biochemical and physiological effects, making it a potentially useful tool for studying inflammation, cancer, and neurodegenerative diseases. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have suggested that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline may have neuroprotective effects, and further research could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can induce apoptosis in cancer cells, and further research could explore its potential in combination with other drugs to enhance its anti-cancer effects. Finally, further research could explore the mechanism of action of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline in order to gain a better understanding of its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline involves the reaction of L-proline with 3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, and a base such as triethylamine is used to facilitate the reaction. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline has been studied for its potential use in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline has also been studied for its potential use in cancer research. Studies have shown that 1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline can induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-17(2,22)9-8-12-5-3-6-13(11-12)15(19)18-10-4-7-14(18)16(20)21/h3,5-6,11,14,22H,4,7,10H2,1-2H3,(H,20,21)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBHESDCPXSAMD-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCCC2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]pyrrolidine-2-carboxylic acid

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